3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine
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Overview
Description
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of fluorinated pyridine derivatives, which undergo a series of reactions including nucleophilic substitution, cyclization, and carbonylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained consistently, leading to efficient production. Safety measures are also crucial due to the handling of potentially hazardous reagents and the need for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride: A similar compound with a slightly different structure, used in pharmaceutical testing.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated compound with applications in organic synthesis.
Uniqueness
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine stands out due to its combination of a fluorine atom, oxolane ring, and azetidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential in research and industry.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-3-11(4-16-5-12)14(18)17-6-13(7-17)20-9-10-1-2-19-8-10/h3-5,10,13H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMFOIOZRPZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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